molecular formula C13H9NO3 B1623295 6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione CAS No. 784-03-2

6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B1623295
CAS No.: 784-03-2
M. Wt: 227.21 g/mol
InChI Key: ZBAKSVLUNYPIKL-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is known for its unique structural features, which include a hydroxy group at the 6th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce imines, amines, thioureas, and hydrazones . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 6th position can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl group at the 2nd position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[de]isoquinoline-1,3-diones, depending on the specific reaction and reagents used.

Scientific Research Applications

6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms enable the compound to selectively bind to target molecules or ions, resulting in a measurable fluorescent signal.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione include:

Uniqueness

What sets this compound apart from its similar compounds is the presence of the hydroxy group at the 6th position.

Properties

IUPAC Name

6-hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c1-14-12(16)8-4-2-3-7-10(15)6-5-9(11(7)8)13(14)17/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAKSVLUNYPIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)O)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304496
Record name 4-Hydroxy-N-methylnaphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-03-2
Record name 4-Hydroxy-N-methylnaphthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-N-methylnaphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-hydroxy-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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